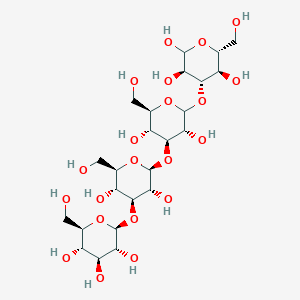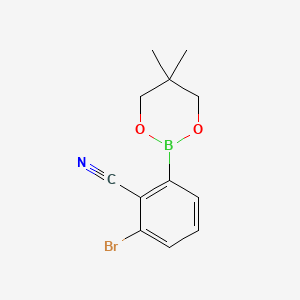
3,6-Difluoro-2-nitrophenol
Übersicht
Beschreibung
3,6-Difluoro-2-nitrophenol is a chemical compound with the molecular formula C6H3F2NO3 . It has a molecular weight of 175.09 . The compound appears as a pale-yellow to yellow-brown solid .
Synthesis Analysis
The synthesis of 3,6-Difluoro-2-nitrophenol involves the reaction of 2,3-difluorophenol with nitric acid in the presence of sulfuric acid . The reaction proceeds via electrophilic substitution, where the nitro group is introduced onto the 6-position of the phenol ring .
Molecular Structure Analysis
The InChI code for 3,6-Difluoro-2-nitrophenol is 1S/C6H3F2NO3/c7-3-1-2-4(8)6(10)5(3)9(11)12/h1-2,10H . This code provides a unique identifier for the compound and can be used to generate its molecular structure.
Chemical Reactions Analysis
3,6-Difluoro-2-nitrophenol, like other nitrophenols, is more acidic than phenol itself . Nitrophenols can undergo nucleophilic aromatic substitution reactions when activated by strongly electron-attracting substituents .
Physical And Chemical Properties Analysis
3,6-Difluoro-2-nitrophenol is a solid at room temperature . It has a molecular weight of 175.09 and a molecular formula of C6H3F2NO3 . The compound should be stored in a refrigerator .
Wissenschaftliche Forschungsanwendungen
Environmental Sensing and Remediation
Selective and Sensitive Detection of Nitrophenols : Research on the detection of 2,4,6-trinitrophenol (TNP) using graphitic carbon nitride nanosheets suggests potential for environmental monitoring of nitrophenols in water sources. These materials exhibit high selectivity and sensitivity due to their strong inner filter effect and molecular interactions, making them suitable for visual detection of nitrophenols, which could be adapted for 3,6-Difluoro-2-nitrophenol detection (Rong et al., 2015).
Adsorption and Removal of Nitrophenols from Aqueous Solutions : Studies on the adsorption capacities of activated carbon fibers for various nitrophenols indicate the potential for using similar materials in the remediation of water contaminated with 3,6-Difluoro-2-nitrophenol. The adsorption process, influenced by π–π interactions and hydrophobic interactions, suggests a pathway for environmental cleanup applications (Liu et al., 2010).
Material Science and Chemistry
Catalytic Applications : Research into the electrosynthesis of metal–organic frameworks (MOFs) for the catalytic reduction of nitrophenols to aminophenols demonstrates the utility of such materials in chemical synthesis processes. The high yield and effective catalytic activity of these MOFs could inspire similar applications for the reduction of 3,6-Difluoro-2-nitrophenol and other nitroaromatic compounds (Kumar et al., 2013).
Photocatalytic Degradation : Studies on microwave-enhanced catalytic degradation of p-nitrophenol in soil using nanoparticles suggest a method for the degradation of nitrophenolic pollutants. This indicates the potential for 3,6-Difluoro-2-nitrophenol degradation in environmental cleanup efforts, leveraging the catalytic and microwave absorptive properties of specific nanoparticles (Zhou et al., 2016).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3,6-difluoro-2-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F2NO3/c7-3-1-2-4(8)6(10)5(3)9(11)12/h1-2,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDAORTVYRIJMQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)[N+](=O)[O-])O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70437445 | |
| Record name | 3,6-DIFLUORO-2-NITROPHENOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70437445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Difluoro-2-nitrophenol | |
CAS RN |
139548-97-3 | |
| Record name | 3,6-DIFLUORO-2-NITROPHENOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70437445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















